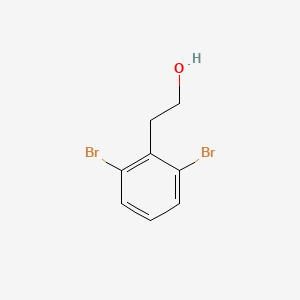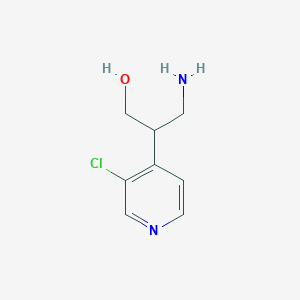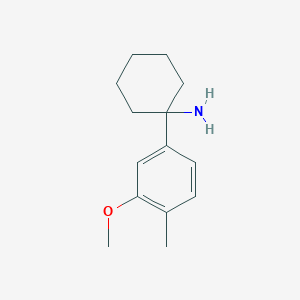aminedihydrochloride](/img/structure/B13597217.png)
[(4-Cyclopropyl-1,3-thiazol-5-yl)methyl](methyl)aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclopropyl-1,3-thiazol-5-yl)methylaminedihydrochloride is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Preparation Methods
The synthesis of (4-Cyclopropyl-1,3-thiazol-5-yl)methylaminedihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the cyclopropyl and methylamine groups. One common synthetic route includes the reaction of a thioamide with an α-haloketone to form the thiazole ring. The cyclopropyl group can be introduced via a cyclopropanation reaction, and the methylamine group can be added through a nucleophilic substitution reaction .
Chemical Reactions Analysis
(4-Cyclopropyl-1,3-thiazol-5-yl)methylaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Scientific Research Applications
(4-Cyclopropyl-1,3-thiazol-5-yl)methylaminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of (4-Cyclopropyl-1,3-thiazol-5-yl)methylaminedihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
(4-Cyclopropyl-1,3-thiazol-5-yl)methylaminedihydrochloride can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
The uniqueness of (4-Cyclopropyl-1,3-thiazol-5-yl)methylaminedihydrochloride lies in its specific structural features, such as the cyclopropyl and methylamine groups, which contribute to its distinct biological activities .
Properties
Molecular Formula |
C8H14Cl2N2S |
|---|---|
Molecular Weight |
241.18 g/mol |
IUPAC Name |
1-(4-cyclopropyl-1,3-thiazol-5-yl)-N-methylmethanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2S.2ClH/c1-9-4-7-8(6-2-3-6)10-5-11-7;;/h5-6,9H,2-4H2,1H3;2*1H |
InChI Key |
BKXMSERXBKACFB-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(N=CS1)C2CC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















